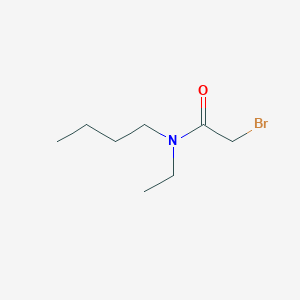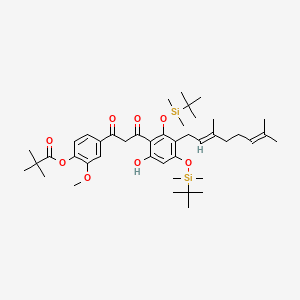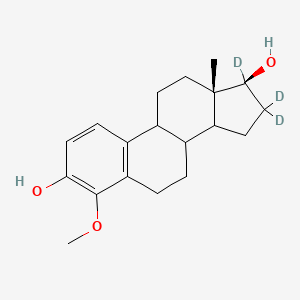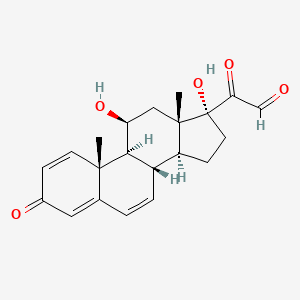
6,21-Didehydro Prednisolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,21-Didehydro Prednisolone, also known as (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene-21-al, is a synthetic glucocorticoid. It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. The molecular formula of this compound is C21H24O5, and it has a molecular weight of 356.41 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Didehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with prednisolone acetate as the raw material. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the 3,20-keto groups.
11-Keto Reduction Reaction: Reducing the 11-keto group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the 3,20-keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the 21-acetic ester to obtain this compound.
Industrial Production Methods
Industrial production of corticosteroids, including this compound, often involves microbial transformation and chemical synthesis. Diosgenin, a natural steroid sapogenin, is commonly used as the starting material. The process combines chemical and biotechnological methods to achieve the desired product .
化学反应分析
Types of Reactions
6,21-Didehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .
科学研究应用
6,21-Didehydro Prednisolone has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis and analysis of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
作用机制
6,21-Didehydro Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .
相似化合物的比较
Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
6,21-Didehydro Prednisolone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
属性
分子式 |
C21H24O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,11,14-16,18,24,26H,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
InChI 键 |
USWNNBPGKCGPDP-VWUMJDOOSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C=CC4=CC(=O)C=C[C@]34C)O |
规范 SMILES |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)C=CC4=CC(=O)C=CC34C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
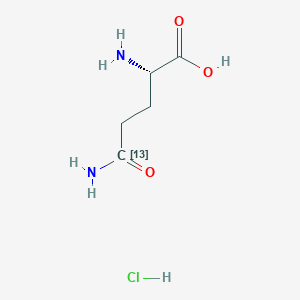
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
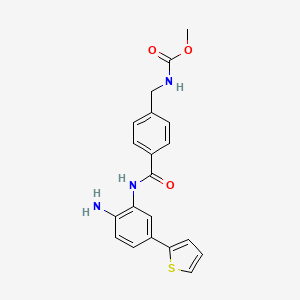
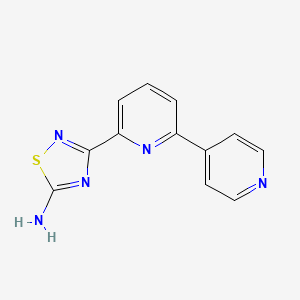
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
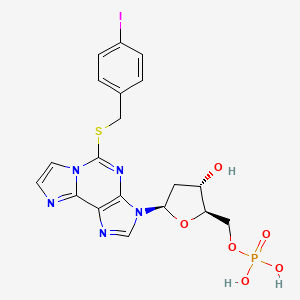
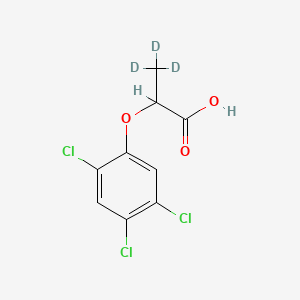
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

